2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-
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Overview
Description
2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two isopropylamino groups attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- typically involves the reaction of 2-propanol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Industrial production also includes purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a stabilizer for certain enzymes and proteins.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, as a β-adrenergic inhibitor, it can block the action of adrenaline and other related compounds, leading to a decrease in heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known β-adrenergic blocker with a similar structure.
Metoprolol: Another β-adrenergic blocker used in the treatment of hypertension and heart conditions.
Atenolol: A selective β1 receptor blocker used to treat cardiovascular diseases.
Uniqueness
2-Propanol, 1,3-bis[bis(1-methylethyl)amino]- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dual isopropylamino groups provide enhanced stability and reactivity compared to similar compounds, making it valuable in various applications.
Properties
CAS No. |
62469-54-9 |
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Molecular Formula |
C15H34N2O |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1,3-bis[di(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-11(2)16(12(3)4)9-15(18)10-17(13(5)6)14(7)8/h11-15,18H,9-10H2,1-8H3 |
InChI Key |
SPCBTSXPRSCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(CN(C(C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
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